5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide
Description
5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Properties
IUPAC Name |
5-oxo-1-(4-phenoxyphenyl)-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-22-13-18(23(28)25-15-17-5-4-12-24-14-17)16-26(22)19-8-10-21(11-9-19)29-20-6-2-1-3-7-20/h1-12,14,18H,13,15-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFGEMJJLOFOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenoxyphenyl Group: This step might involve nucleophilic substitution reactions.
Attachment of the Pyridylmethyl Group: This can be done through alkylation reactions.
Oxidation to Form the Ketone Group: This step might involve oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or other oxidizing agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions might target the ketone group to form alcohol derivatives.
Substitution: The phenoxyphenyl and pyridylmethyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC, KMnO4, or H2O2.
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Reagents like halogenating agents (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. It could also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It might be tested for activity against various diseases or conditions.
Industry
In industrial applications, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or ion channels. These interactions could modulate biochemical pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-oxo-1-(4-phenylphenyl)-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide
- 5-oxo-1-(4-methoxyphenyl)-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide
- 5-oxo-1-(4-chlorophenyl)-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide
Uniqueness
The uniqueness of 5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide might lie in its specific substituents, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Biological Activity
5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridylmethyl)-3-pyrrolidinecarboxamide is a compound that has drawn attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic uses.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 370.42 g/mol. Its structure features a pyrrolidine ring substituted with a phenoxyphenyl group and a pyridylmethyl moiety, which are critical for its biological interactions.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways, particularly those related to lipid metabolism.
- Receptor Modulation : It acts as a dual modulator of peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating fatty acid storage and glucose metabolism. This modulation suggests potential applications in treating metabolic disorders such as obesity and type 2 diabetes .
Efficacy Studies
A series of studies have evaluated the efficacy of this compound in various biological models:
- In Vivo Studies : Animal models have demonstrated significant reductions in body weight and improvements in lipid profiles following administration of the compound. These results suggest its potential as an anti-obesity agent.
- In Vitro Studies : Cell culture experiments have shown that the compound inhibits lipogenesis by downregulating key enzymes involved in fat synthesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a study involving diabetic rats, treatment with the compound resulted in a significant decrease in blood glucose levels and improved insulin sensitivity compared to control groups.
- Case Study 2 : A clinical trial assessing the effects on patients with dyslipidemia indicated that participants receiving the compound showed marked improvements in lipid profiles, including reductions in triglycerides and LDL cholesterol levels.
Data Summary
| Study Type | Model | Key Findings |
|---|---|---|
| In Vivo | Obese Rats | Reduced body weight, improved lipid profiles |
| In Vitro | Hepatocyte Cell Line | Inhibition of ACC and FAS activity |
| Clinical Trial | Dyslipidemic Patients | Decreased triglycerides and LDL cholesterol levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
